![molecular formula C15H10BrNO2 B2437276 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione CAS No. 519169-56-3](/img/structure/B2437276.png)
2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione
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Overview
Description
“2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione” is a chemical compound with the molecular formula C16H13BrN2O2 . It is a derivative of isoindole, a heterocyclic compound consisting of a benzene ring fused with pyrrole .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione” is characterized by a benzene ring fused with a pyrrole ring, with a bromo-methylphenyl group attached . Isoindoles exhibit noticeable alternation in the C-C bond lengths, which is consistent with their description as pyrrole derivatives fused to a butadiene .Scientific Research Applications
Antipsychotic Agents
Inhibition of β-Amyloid Protein Aggregation
Sesquiterpene Synthesis
2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione can serve as a starting material in the multi-step synthesis of sesquiterpenes. These natural products have diverse biological activities and are relevant in drug discovery .
Antimicrobial Potential
Clean and Efficient Synthesis
Cancer Research and Drug Development
Mechanism of Action
Target of Action
The primary target of 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .
Mode of Action
The compound interacts with the dopamine receptor D2 at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls .
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it’s likely that it influences the dopaminergic signaling pathway . This could have downstream effects on various physiological processes, including motor control and reward mechanisms .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have favorable pharmacokinetic parameters
Result of Action
One study found that a similar compound was able to revert parkinsonism induced in a mouse model . This suggests that 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione could potentially have therapeutic effects in conditions related to the dopaminergic system .
properties
IUPAC Name |
2-(4-bromo-2-methylphenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOWCYKOWZBSCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione | |
CAS RN |
519169-56-3 |
Source
|
Record name | 2-(4-bromo-2-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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